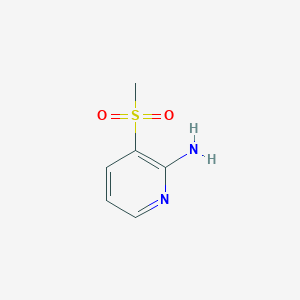

2-Pyridinamine, 3-(methylsulfonyl)-

Übersicht

Beschreibung

“2-Pyridinamine, 3-(methylsulfonyl)-” is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 and is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . These compounds have been used in a wide range of research topics due to their diverse pharmacological activities .Molecular Structure Analysis

The InChI code for “2-Pyridinamine, 3-(methylsulfonyl)-” is 1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Pyridinamine, 3-(methylsulfonyl)-” is a solid at room temperature . The compound should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Structural Characterization of Metal Complexes

Research by Sousa et al. (2001) delves into the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the isolation of products not leading to the expected Schiff base but instead to different complexes containing the tridentate and monoanionic ligand. These complexes were characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and, for Zn, 1H NMR spectroscopy, showcasing the versatility of 2-pyridinamine derivatives in forming metal complexes (Sousa et al., 2001).

Computational Structural Study

Mphahlele and Maluleka (2021) conducted a combined experimental and computational structural study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide. This work utilized density functional theory (DFT) calculations to compare optimized structural parameters with X-ray structures, illustrating the compound's potential for detailed structural analysis (Mphahlele & Maluleka, 2021).

Synthesis and Antinociceptive Activity

Buolamwini and Knaus (1993) explored the synthesis and antinociceptive activity of 1-methylpiperidylidene-2-(pyridyl)sulfonamides and related dihydropyridyl analogs, highlighting the compound's relevance in medicinal chemistry and pharmaceutical applications. Their findings underscore the compound's utility in synthesizing derivatives with potential therapeutic uses (Buolamwini & Knaus, 1993).

Green Metric Evaluation of Synthesis Processes

Gilbile et al. (2017) focused on the green metric evaluation of synthesizing 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, emphasizing the importance of environmentally friendly synthesis processes. Their research provides insights into optimizing synthesis routes for efficiency and minimal environmental impact (Gilbile et al., 2017).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, research on structurally similar pyridinium salts has been extensive, with applications in various fields such as materials science and biological issues related to gene delivery . This suggests potential future research directions for “2-Pyridinamine, 3-(methylsulfonyl)-”.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes likeCyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators, making it a key enzyme in the arachidonic acid cascade .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets and cause changes at the molecular level . For instance, some compounds inhibit the COX enzyme, reducing inflammation, pain, and fever caused by prostaglandins .

Biochemical Pathways

Given the potential cox inhibition, it can be inferred that the compound may affect thearachidonic acid cascade , leading to a decrease in the production of inflammatory mediators .

Result of Action

Based on the potential cox inhibition, it can be inferred that the compound may lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation, pain, and fever .

Biochemische Analyse

Biochemical Properties

It is known that this compound has a molecular weight of 172.21 .

Cellular Effects

It is known that this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of different dosages of 3-(Methylsulfonyl)pyridin-2-amine in animal models have not been extensively studied .

Metabolic Pathways

It is known that this compound can potentially interact with various enzymes or cofactors .

Eigenschaften

IUPAC Name |

3-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDDWPNJZHWSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)

![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)

![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)